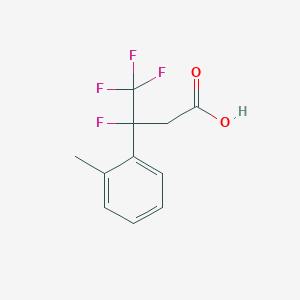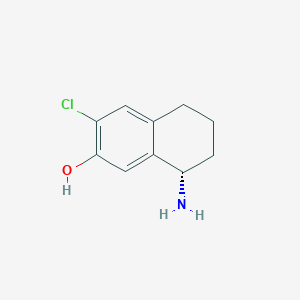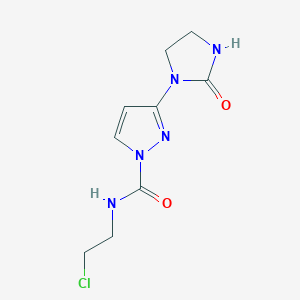
2-Fluoro-5-formylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-formylnicotinic acid is a fluorinated derivative of nicotinic acid It is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position of the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-formylnicotinic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods
On an industrial scale, the production of fluorinated nicotinic acids can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it does produce nitrous oxide as a by-product, which poses environmental challenges.
化学反応の分析
Types of Reactions
2-Fluoro-5-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-5-carboxynicotinic acid.
Reduction: 2-Fluoro-5-hydroxymethylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-5-formylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic properties.
作用機序
The mechanism by which 2-Fluoro-5-formylnicotinic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate binding, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-carboxynicotinic acid
- 2-Fluoro-5-hydroxymethylnicotinic acid
- 2-Pivalamido-5-(trifluoromethyl)nicotinic acid
- 5-(3-Formylphenyl)nicotinonitrile
Uniqueness
2-Fluoro-5-formylnicotinic acid is unique due to the presence of both a fluorine atom and a formyl group on the nicotinic acid ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, making it valuable for various applications .
特性
分子式 |
C7H4FNO3 |
|---|---|
分子量 |
169.11 g/mol |
IUPAC名 |
2-fluoro-5-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-6-5(7(11)12)1-4(3-10)2-9-6/h1-3H,(H,11,12) |
InChIキー |
ZHJCAWSTLZNGHJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(=O)O)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)









![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
